(S,R,S)-AHPC-C3-NH2 hydrochloride
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Overview
Description
(S,R,S)-AHPC-C3-NH2 hydrochloride is a chemical compound used primarily in the field of targeted protein degradation. This compound is a ligand for the von Hippel-Lindau (VHL) protein, which is part of the ubiquitin-proteasome system. It is often used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade specific proteins within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-C3-NH2 hydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of functional groups necessary for its activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of large reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-AHPC-C3-NH2 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s activity or specificity.
Scientific Research Applications
(S,R,S)-AHPC-C3-NH2 hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules, particularly in the development of PROTACs.
Biology: It is employed in studies involving protein degradation, allowing researchers to selectively degrade specific proteins and study their functions.
Medicine: The compound is being investigated for its potential in drug development, particularly in targeting diseases caused by aberrant protein activity.
Industry: It is used in the production of specialized chemicals and as a tool in various industrial processes involving protein manipulation.
Mechanism of Action
The mechanism of action of (S,R,S)-AHPC-C3-NH2 hydrochloride involves its binding to the von Hippel-Lindau (VHL) protein, which is part of the ubiquitin-proteasome system. This binding facilitates the recruitment of the target protein to the VHL complex, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of the target protein within the cell, allowing researchers to study the effects of its depletion.
Comparison with Similar Compounds
Similar Compounds
(S,R,S)-AHPC hydrochloride: Another VHL ligand used in PROTAC research.
VH032-NH2 hydrochloride: A similar compound with slight variations in its structure, used for targeted protein degradation.
HaloPROTAC3: A potent PROTAC that induces degradation of specific proteins with high efficiency.
Uniqueness
(S,R,S)-AHPC-C3-NH2 hydrochloride is unique due to its specific stereochemistry and functional groups, which confer high affinity and specificity for the VHL protein. This makes it a valuable tool in the development of PROTACs and other targeted protein degradation strategies.
Properties
Molecular Formula |
C26H38ClN5O4S |
---|---|
Molecular Weight |
552.1 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C26H37N5O4S.ClH/c1-16-22(36-15-29-16)18-9-7-17(8-10-18)13-28-24(34)20-12-19(32)14-31(20)25(35)23(26(2,3)4)30-21(33)6-5-11-27;/h7-10,15,19-20,23,32H,5-6,11-14,27H2,1-4H3,(H,28,34)(H,30,33);1H/t19-,20+,23-;/m1./s1 |
InChI Key |
IMXWLSOBEFASPA-XUXADIIKSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCN)O.Cl |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCN)O.Cl |
Origin of Product |
United States |
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